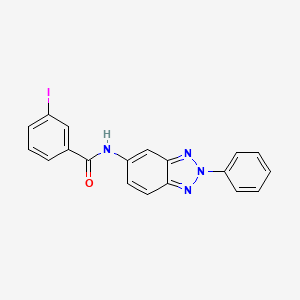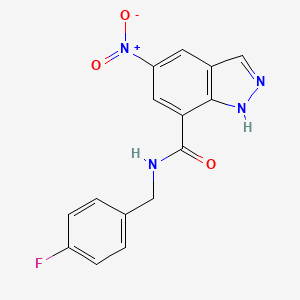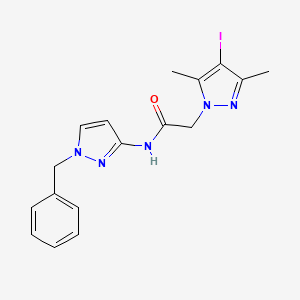
methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields. This compound is also known as MTFB, and it is synthesized through a specific method that involves several chemical reactions.
作用機序
The mechanism of action of MTFB is not fully understood yet. However, it is believed that MTFB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, MTFB has been found to induce apoptosis in cancer cells, which is believed to be the primary mechanism behind its antitumor activity.
Biochemical and Physiological Effects:
MTFB has been found to exhibit significant biochemical and physiological effects. In animal studies, MTFB has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, MTFB has been found to exhibit low toxicity, making it a potential candidate for further development as a drug.
実験室実験の利点と制限
One of the primary advantages of MTFB is its potential as a drug candidate for the treatment of pain and inflammation, as well as cancer. Additionally, MTFB has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of MTFB is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on MTFB. One of the primary directions is the development of new drugs based on MTFB for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTFB and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, MTFB is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields of scientific research. The synthesis method of MTFB involves several chemical reactions, and it has been found to exhibit significant anti-inflammatory and analgesic properties, as well as antitumor activity. MTFB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
MTFB is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, 6-hydroxy-1,3-benzodioxole is reacted with the acid chloride to form the corresponding ester. Finally, the ester is methylated using dimethyl sulfate to produce MTFB.
科学的研究の応用
MTFB has been found to have potential applications in various fields of scientific research. One of the primary applications of MTFB is in the field of medicinal chemistry. MTFB has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, MTFB has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O6/c1-18-9(16)10(17,11(12,13)14)5-2-7-8(3-6(5)15)20-4-19-7/h2-3,15,17H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGMVOLVMKUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1O)OCO2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)